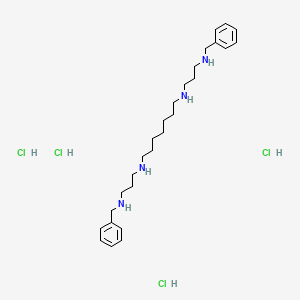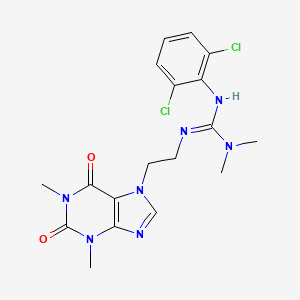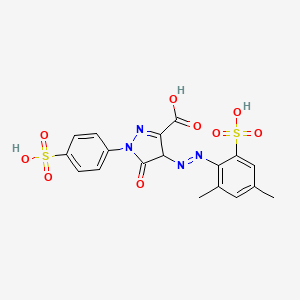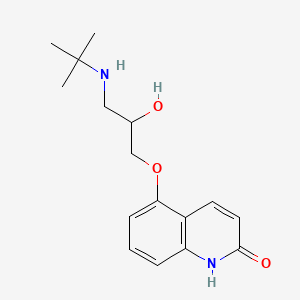
2(1H)-Quinolinone, 5-(3-((1,1-dimethylethyl)amino)-2-hydroxypropoxy)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2(1H)-Quinolinone, 5-(3-((1,1-dimethylethyl)amino)-2-hydroxypropoxy)- is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a quinolinone core substituted with a tert-butylamino group and a hydroxypropoxy group. Its distinct chemical properties make it a subject of interest in synthetic chemistry, medicinal chemistry, and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2(1H)-Quinolinone, 5-(3-((1,1-dimethylethyl)amino)-2-hydroxypropoxy)- typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2-chloroquinoline with tert-butylamine to introduce the tert-butylamino group. This is followed by the reaction with an appropriate hydroxypropoxy reagent under controlled conditions to achieve the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction time. The choice of solvents, temperature, and pressure conditions are critical factors in the industrial synthesis process.
化学反応の分析
Types of Reactions
2(1H)-Quinolinone, 5-(3-((1,1-dimethylethyl)amino)-2-hydroxypropoxy)- undergoes various chemical reactions, including:
Oxidation: The hydroxypropoxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The quinolinone core can be reduced to form dihydroquinolinone derivatives.
Substitution: The tert-butylamino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and nucleophiles like alkyl halides or amines for substitution reactions. Reaction conditions such as temperature, solvent choice, and reaction time are optimized based on the desired product .
Major Products
The major products formed from these reactions include oxidized derivatives, reduced quinolinone compounds, and various substituted quinolinone derivatives
科学的研究の応用
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has shown potential as an enzyme inhibitor, particularly in the inhibition of kinases and proteases.
作用機序
The mechanism of action of 2(1H)-Quinolinone, 5-(3-((1,1-dimethylethyl)amino)-2-hydroxypropoxy)- involves its interaction with specific molecular targets. In medicinal applications, it acts as an inhibitor of certain enzymes by binding to their active sites and preventing substrate binding. This inhibition can lead to the disruption of critical cellular pathways, resulting in the inhibition of cell growth and induction of apoptosis .
類似化合物との比較
Similar Compounds
Similar compounds include other quinolinone derivatives such as:
- 2(1H)-Quinolinone, 5-(3-(dimethylamino)-2-hydroxypropoxy)-
- 2(1H)-Quinolinone, 5-(3-(ethylamino)-2-hydroxypropoxy)-
- 2(1H)-Quinolinone, 5-(3-(methylamino)-2-hydroxypropoxy)-
Uniqueness
The uniqueness of 2(1H)-Quinolinone, 5-(3-((1,1-dimethylethyl)amino)-2-hydroxypropoxy)- lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the tert-butylamino group enhances its stability and lipophilicity, making it a more effective inhibitor in biological systems compared to its analogs .
特性
CAS番号 |
62330-84-1 |
|---|---|
分子式 |
C16H22N2O3 |
分子量 |
290.36 g/mol |
IUPAC名 |
5-[3-(tert-butylamino)-2-hydroxypropoxy]-1H-quinolin-2-one |
InChI |
InChI=1S/C16H22N2O3/c1-16(2,3)17-9-11(19)10-21-14-6-4-5-13-12(14)7-8-15(20)18-13/h4-8,11,17,19H,9-10H2,1-3H3,(H,18,20) |
InChIキー |
ZTCHDVYUVIVZFA-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)NCC(COC1=CC=CC2=C1C=CC(=O)N2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


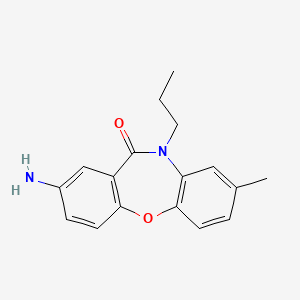
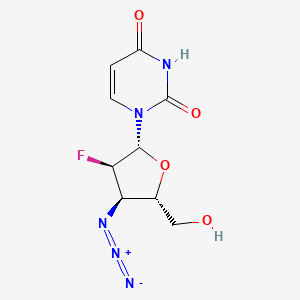
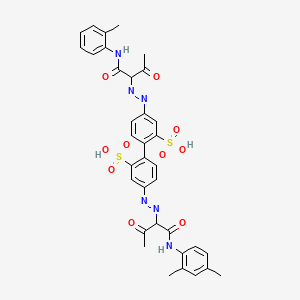
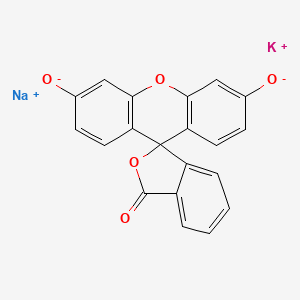
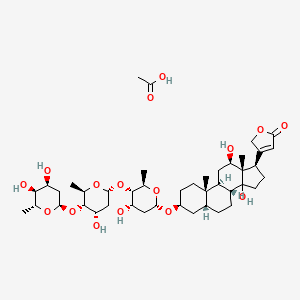
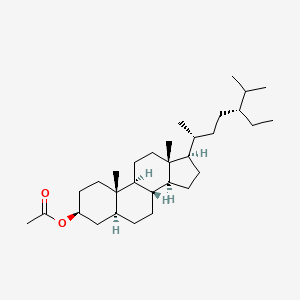
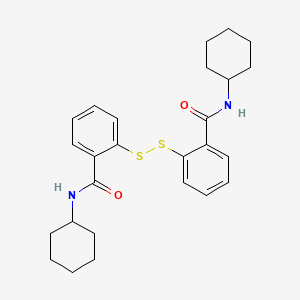
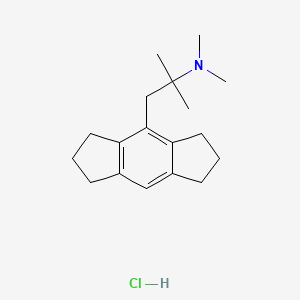
![5-(3-amino-2-methylsulfonyl-3-oxopropyl)-2-methoxy-N-[[4-(trifluoromethyl)phenyl]methyl]benzamide](/img/structure/B12785390.png)
